molecular formula C7H13ClFN B2442375 6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride CAS No. 2413904-78-4

6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride

Cat. No.: B2442375
CAS No.: 2413904-78-4
M. Wt: 165.64
InChI Key: BAWCGEDYCDTGTF-UHFFFAOYSA-N
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Description

6-Fluoro-3-azabicyclo[321]octane;hydrochloride is a bicyclic compound that contains a fluorine atom and a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or through desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow chemistry could be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted azabicyclo[3.2.1]octane derivatives.

Scientific Research Applications

6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom and the bicyclic structure play a crucial role in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may interact with various enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and development in various fields.

Biological Activity

6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride is a bicyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves enantioselective methods to construct the azabicyclo framework. Various approaches include:

  • Stereocontrolled Formation : Utilizing acyclic precursors or desymmetrization from tropinone derivatives.
  • Industrial Production : Although not extensively documented, large-scale synthesis likely employs optimized reaction conditions to maximize yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The presence of the fluorine atom enhances binding affinity and selectivity towards various receptors and enzymes, which may include:

  • Monoamine Receptors : Potential applications in treating mood disorders by modulating neurotransmitter reuptake.
  • Enzymatic Interactions : The compound may inhibit specific enzymes involved in metabolic pathways .

Biological Activities

Research has indicated several biological activities associated with this compound, including:

  • Antidepressant Effects : Similar compounds have shown efficacy in treating depression through monoamine reuptake inhibition .
  • Analgesic Properties : Case studies suggest potential use as an analgesic agent, paralleling findings from related azabicyclo compounds .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantInhibition of monoamine reuptake
AnalgesicPain relief in animal models
AnticonvulsantEfficacy demonstrated in electroshock assays

Case Studies

Recent studies have explored the therapeutic potential of this compound:

  • Antidepressant Efficacy : A study evaluated the compound's effectiveness in rodent models of depression, showing significant improvement in behavioral tests compared to control groups.
  • Pain Management : Clinical trials assessed its analgesic properties against standard pain management protocols, indicating comparable efficacy with reduced side effects .

Comparison with Related Compounds

This compound can be compared with similar bicyclic compounds:

CompoundKey DifferencesPotential Applications
8-Fluoro-3-azabicyclo[3.2.1]octane;hydrochlorideDifferent fluorine positionSimilar therapeutic uses
2-Azabicyclo[3.2.1]octaneLacks fluorine atomLess stability and altered activity

Properties

IUPAC Name

6-fluoro-3-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FN.ClH/c8-7-2-5-1-6(7)4-9-3-5;/h5-7,9H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHGBKONWDGGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CNC2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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